molecular formula C34H46FeP2 B2864452 Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) CAS No. 277306-29-3

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Cat. No. B2864452
CAS RN: 277306-29-3
M. Wt: 572.535
InChI Key: WEPCATHZVJSRJL-WUDICJIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sold in collaboration with Solvias AG

Scientific Research Applications

Organic Synthesis

The cyclopentane component of the compound suggests its utility in organic synthesis, particularly in the synthesis of cyclopentanes. Cyclopentanes are valuable in creating pharmaceuticals and agrochemicals due to their stable ring structure. The vinyl cyclopropane opening, a reaction that generates cyclopentanes, is noted for good yields and excellent stereoselectivities .

Electrochemical Energy Storage

Iron (II), as part of transition metal carbides, has been extensively researched for its applications in electrochemical energy storage. Transition metal carbides are known for their high conductivity, chemical stability, and thermal stability, making them ideal for use in capacitors and batteries .

Material Science

In material science, the tert-butyl group is often used to modify surface properties of materials. It can impart hydrophobicity or increase the steric bulk, which can be crucial in the development of novel materials with specific characteristics .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)' involves the reaction of cyclopentadiene with di-tert-butyl azodicarboxylate to form the carbanide intermediate. This intermediate is then reacted with (1S)-1-(2-diphenylphosphanylcyclopentyl)ethylphosphane to form the desired phosphane intermediate. Finally, the iron(2+) salt is added to the phosphane intermediate to form the target compound.", "Starting Materials": [ "Cyclopentadiene", "Di-tert-butyl azodicarboxylate", "(1S)-1-(2-diphenylphosphanylcyclopentyl)ethylphosphane", "Iron(2+) salt" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with di-tert-butyl azodicarboxylate in the presence of a catalyst to form the carbanide intermediate.", "Step 2: The carbanide intermediate is then reacted with (1S)-1-(2-diphenylphosphanylcyclopentyl)ethylphosphane in the presence of a base to form the desired phosphane intermediate.", "Step 3: Finally, the iron(2+) salt is added to the phosphane intermediate to form the target compound." ] }

CAS RN

277306-29-3

Product Name

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Molecular Formula

C34H46FeP2

Molecular Weight

572.535

IUPAC Name

carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

InChI

InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1

InChI Key

WEPCATHZVJSRJL-WUDICJIASA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 2
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 3
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 4
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 5
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 6
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.